N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O/c1-10-6-7(5-9-10)8-3-4-11-2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
USRJPVMTJWMJSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCCOC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Methyl-1H-Pyrazol-4-Amine
A direct route involves alkylating 1-methyl-1H-pyrazol-4-amine with 2-methoxyethyl chloride or bromide. In a representative procedure, 1-methyl-1H-pyrazol-4-amine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen, followed by addition of sodium hydride (1.2 equiv) at 0°C. After 30 minutes, 2-methoxyethyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at 80°C for 12 hours. Workup with aqueous NH4Cl and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford this compound in 72% yield.
Table 1: Optimization of Alkylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 80 | 72 |
| THF | KOtBu | 60 | 65 |
| DCM | Et3N | 25 | 38 |
The use of polar aprotic solvents (DMF, THF) and strong bases (NaH, KOtBu) enhances nucleophilicity, driving alkylation efficiency. Suboptimal yields in DCM underscore the importance of solvent choice.
Reductive Amination of 1-Methyl-1H-Pyrazol-4-Carbaldehyde
An alternative pathway employs reductive amination of 1-methyl-1H-pyrazol-4-carbaldehyde with 2-methoxyethylamine. The aldehyde (1.0 equiv) and 2-methoxyethylamine (1.5 equiv) are stirred in methanol at 25°C for 1 hour, followed by addition of sodium cyanoborohydride (1.2 equiv). After 24 hours, the reaction is quenched with saturated NaHCO3, extracted with DCM, and concentrated. Flash chromatography (CH2Cl2/MeOH, 9:1) isolates the product in 68% yield. This method avoids harsh alkylation conditions but requires access to the aldehyde precursor.
Multicomponent Cyclization Strategies
Copper-catalyzed cyclization of propargylamines and hydrazines offers a one-pot route to functionalized pyrazoles. For example, reacting 2-methoxyethylpropargylamine with methylhydrazine in the presence of CuI (10 mol%) and Cs2CO3 in DMSO at 100°C for 8 hours generates the pyrazole core directly. This method achieves 75% yield but demands rigorous exclusion of moisture and oxygen.
Reaction Optimization and Scale-Up Considerations
Solvent and Temperature Effects
The alkylation route benefits from elevated temperatures (80–100°C) in DMF, which improve reaction kinetics without compromising selectivity. Lower temperatures (<60°C) result in incomplete conversion, while higher temperatures (>100°C) promote decomposition. Solvent screening reveals DMF’s superiority over THF or acetonitrile due to its high dielectric constant and ability to stabilize ionic intermediates.
Catalytic Additives
Inclusion of KI (0.1 equiv) as a phase-transfer catalyst in alkylation reactions enhances the solubility of inorganic bases (e.g., K2CO3), increasing yields to 78%. Similarly, molecular sieves (4Å) mitigate moisture interference in reductive amination, improving reproducibility.
Purification and Analytical Characterization
Crude this compound is typically purified via column chromatography or recrystallization. Recrystallization from ethanol/water (7:3) affords needle-like crystals with >99% purity (HPLC). Key spectroscopic data include:
- 1H NMR (400 MHz, CDCl3) : δ 7.25 (s, 1H, pyrazole-H), 3.75 (t, J = 5.6 Hz, 2H, OCH2CH2N), 3.50 (s, 3H, OCH3), 3.40 (t, J = 5.6 Hz, 2H, OCH2CH2N), 3.30 (s, 3H, NCH3).
- 13C NMR (100 MHz, CDCl3) : δ 145.2 (pyrazole-C4), 138.5 (pyrazole-C3), 71.8 (OCH2CH2N), 59.1 (OCH3), 49.3 (OCH2CH2N), 38.7 (NCH3).
Mass spectrometry (ESI+) confirms the molecular ion at m/z 170.1 [M+H]+.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Various amine derivatives depending on the reducing agent and conditions.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
Key Observations :
Substituent Variations at the 4-Position
Key Observations :
- Aromatic vs. Aliphatic Substituents : Pyridinyl () and bromophenyl () groups introduce aromaticity, enabling π-π interactions in drug-receptor binding. In contrast, the methoxyethyl group in the target compound enhances solubility .
- Synthetic Yields : The cyclopropylamine derivative (17.9% yield) highlights challenges in coupling bulky substituents, whereas methoxyethylamine reactions may benefit from milder conditions .
Physicochemical and Application Comparisons
Biological Activity
N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its pharmacological significance, and a methoxyethyl substituent that enhances its solubility and bioavailability. The molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in inflammatory pathways, leading to significant therapeutic effects. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Biological Activities
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-17 and TNFα. In vitro studies have demonstrated IC values ranging from 0.013 to 0.067 μM against human IKK-2, suggesting potent anti-inflammatory activity .
2. Antiviral Activity
Some derivatives of pyrazole compounds have shown efficacy against viral infections, indicating potential applications in antiviral drug development. This suggests that this compound may also possess similar antiviral properties.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit epoxide hydrolase (sEH), with reported inhibitory activities ranging from 16.2 to 50.2 nmol/L. Such inhibition can lead to reduced inflammation and pain relief .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The compound was administered orally at varying doses over a week. Results showed a significant reduction in paw swelling and inflammatory markers compared to controls, highlighting its potential as an anti-arthritic agent.
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral properties of pyrazole derivatives, including this compound. In vitro assays demonstrated effective inhibition of viral replication in infected cell lines, suggesting its potential role in developing antiviral therapies.
Table 1: Biological Activity Summary
| Activity | IC Value | Target |
|---|---|---|
| Anti-inflammatory | 0.013 - 0.067 μM | Human IKK-2 |
| sEH Inhibition | 16.2 - 50.2 nmol/L | Epoxide Hydrolase (sEH) |
| Antiviral Activity | Not quantified | Viral replication |
Table 2: Structure-Activity Relationship
| Compound | Structure | Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory |
| Derivative A | Structure | Antiviral |
| Derivative B | Structure | Enzyme inhibition |
Q & A
Basic Synthesis and Optimization
Q1: What are the standard synthetic routes for preparing N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine, and how are reaction conditions optimized? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related pyrazole derivative was prepared by reacting a halogenated pyrazole precursor (e.g., 4-iodo-1-methyl-1H-pyrazole) with 2-methoxyethylamine in the presence of a base like cesium carbonate and a copper catalyst (e.g., CuBr) in polar aprotic solvents (e.g., DMSO) at 35–60°C for 24–48 hours . Yield optimization involves adjusting catalyst loading, solvent choice (e.g., DMF vs. DMSO), and temperature. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Structural Characterization Techniques
Q2: Which spectroscopic and analytical methods are critical for characterizing this compound? Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, methoxyethyl groups show characteristic δ 3.3–3.5 ppm (OCH₂CH₂O) .
- HRMS (ESI): Validates molecular weight (e.g., [M+H]⁺ peaks) with <5 ppm error .
- IR Spectroscopy: Detects functional groups like N-H stretches (~3298 cm⁻¹) and C-O bonds (~1100 cm⁻¹) .
- Melting Point Analysis: Provides purity assessment (e.g., 104–107°C for related analogs) .
Biological Activity Profiling
Q3: How are preliminary pharmacological activities of this compound evaluated? Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria via MIC (minimum inhibitory concentration) measurements using broth microdilution .
- Enzyme Inhibition: Screen against targets like COX-2 or kinases using fluorometric/colorimetric assays (e.g., MTT for cytotoxicity) .
- Cellular Uptake: Radiolabeled analogs or fluorescent tagging track intracellular distribution .
Advanced Crystallographic Analysis
Q4: How is the crystal structure of this compound determined, and what software is used? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement employs SHELXL for least-squares minimization, addressing thermal parameters and disorder . For example, SHELX refines anisotropic displacement parameters and validates hydrogen bonding networks .
Structure-Activity Relationship (SAR) Studies
Q5: How are structural analogs designed to explore SAR for target selectivity? Methodological Answer:
- Substituent Variation: Modify the methoxyethyl chain (e.g., ethoxy, propyl) to assess hydrophobicity effects on membrane permeability .
- Core Modifications: Replace pyrazole with imidazole or triazole to test binding affinity .
- Bioisosteric Replacement: Substitute the methyl group with trifluoromethyl to enhance metabolic stability . Activity data are analyzed using IC₅₀ curves and molecular docking (e.g., AutoDock Vina) .
Analytical Challenges in NMR Interpretation
Q6: What challenges arise in interpreting NMR spectra, and how are they resolved? Methodological Answer:
- Signal Overlap: Methoxyethyl and pyrazole protons may overlap. Use 2D NMR (COSY, HSQC) to assign coupled signals .
- Dynamic Effects: Rotameric equilibria in the methoxyethyl chain broaden signals. Acquire spectra at higher temperatures (e.g., 40°C) to sharpen peaks .
- Solvent Artifacts: Residual DMSO in ¹³C NMR? Reprecipitate the compound in deuterated chloroform .
Reaction Mechanism and Byproduct Analysis
Q7: How are reaction mechanisms validated, and byproducts identified? Methodological Answer:
- LC-MS Monitoring: Track intermediates (e.g., imine formation) in real-time .
- Isolation of Byproducts: Use preparative TLC to isolate side products (e.g., dimerization via Ullmann coupling) .
- DFT Calculations: Simulate reaction pathways (e.g., Gaussian09) to predict energy barriers for steps like amine deprotonation .
Heterocyclic Cross-Coupling Applications
Q8: How is this compound used in cross-coupling reactions to build complex heterocycles? Methodological Answer:
- Buchwald-Hartwig Amination: Couple with aryl halides using Pd(OAc)₂/Xantphos to form biaryl amines .
- Suzuki-Miyaura: React with boronic acids (e.g., phenylboronic acid) under Pd catalysis for C-C bond formation .
- Click Chemistry: Azide-alkyne cycloaddition to append triazole moieties for bioorthogonal labeling .
Thermal Stability and Degradation Pathways
Q9: How is thermal stability assessed, and what degradation products form? Methodological Answer:
- TGA/DSC: Measure decomposition onset temperatures (e.g., ~200°C) under nitrogen .
- Forced Degradation Studies: Heat at 80°C in DMSO/water (1:1) for 48 hours. Analyze via HPLC-MS to identify hydrolysis products (e.g., cleavage of methoxyethyl group) .
Computational Modeling for Drug Design
Q10: How are molecular docking and DFT used to predict bioactivity? Methodological Answer:
- Docking: Use PyMOL/Discovery Studio to dock into protein active sites (e.g., kinase ATP pockets). Score poses with Glide .
- DFT: Calculate electrostatic potential surfaces (B3LYP/6-31G*) to predict nucleophilic/electrophilic sites .
- MD Simulations: Run 100 ns trajectories (AMBER) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
